BenchChemオンラインストアへようこそ!

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid

Enzymatic stability Eicosanoid oxidoreductase Lipid mediator metabolism

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid (CAS 528583-91-7), also designated Aspirin-Triggered Resolvin D1 (AT-RvD1) or 17(R)-Resolvin D1, is a stereochemically defined, aspirin-triggered 17R-epimer of the endogenous specialized pro-resolving lipid mediator Resolvin D1 (RvD1, 17S). It belongs to the D-series resolvin family biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via sequential 15-lipoxygenase and 5-lipoxygenase activity; the 17R configuration is generated when cyclooxygenase-2 is acetylated by aspirin, yielding an epimeric series with distinct pharmacological properties.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B12340231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
InChIInChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5-,9-3-,12-8-,15-10+,16-11-/t19-,20-,21?/m1/s1
InChIKeyOIWTWACQMDFHJG-ZBRGZSTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-Docosahexaenoic Acid (AT-RvD1): Physical, Chemical, and Biological Identity for Scientific Procurement


7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid (CAS 528583-91-7), also designated Aspirin-Triggered Resolvin D1 (AT-RvD1) or 17(R)-Resolvin D1, is a stereochemically defined, aspirin-triggered 17R-epimer of the endogenous specialized pro-resolving lipid mediator Resolvin D1 (RvD1, 17S). [1] It belongs to the D-series resolvin family biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via sequential 15-lipoxygenase and 5-lipoxygenase activity; the 17R configuration is generated when cyclooxygenase-2 is acetylated by aspirin, yielding an epimeric series with distinct pharmacological properties. [2] Its molecular formula is C₂₂H₃₂O₅ (exact mass 376.224976), possessing three chiral hydroxy substituents at C7 (S), C8 (R), and C17 (R) across a conjugated hexaene system. [1]

Why 7S,8R,17R-Trihydroxy-DHA (AT-RvD1) Cannot Be Substituted by the 17S Natural Epimer Resolvin D1 in Experimental and Translational Research


Although AT-RvD1 (17R) and its natural epimer RvD1 (17S) share identical molecular formulae and equipotent activity in certain acute inflammatory assays, a single stereochemical inversion at C17 confers critical pharmacological differences that preclude generic substitution. AT-RvD1 resists rapid enzymatic inactivation by eicosanoid oxidoreductases that convert the 17S alcohol of RvD1 to essentially inactive 17-oxo-RvD1, [1] yielding a functionally longer-lived mediator. Furthermore, AT-RvD1 displays a narrower, more selective transient receptor potential (TRP) ion channel inhibition profile—specifically targeting TRPV3 (IC₅₀ 398 nM)—whereas RvD1 also inhibits TRPA1 and TRPV4. [2] In established allergic airway inflammation, AT-RvD1 proved more efficacious than RvD1 at accelerating resolution, and molecular dynamics simulations reveal distinct ALX/FPR2 receptor activation dynamics between the two epimers. [3] These stereoselective differences in metabolic stability, target selectivity, and functional efficacy mean that the choice between AT-RvD1 and RvD1 is not interchangeable and must be guided by the specific experimental or therapeutic context.

Quantitative Differential Evidence for 7S,8R,17R-Trihydroxy-DHA (AT-RvD1) Versus Closest Analogs: A Procurement-Relevant Data Guide


Enzymatic Inactivation Resistance: AT-RvD1 (17R) Survives Eicosanoid Oxidoreductase Whereas RvD1 (17S) Is Rapidly Converted to Inactive 17-oxo-RvD1

When incubated with eicosanoid oxidoreductase, the natural epimer RvD1 (7S,8R,17S) is rapidly converted to 17-oxo-RvD1 and 8-oxo-RvD1, both of which exhibit dramatically reduced bioactivity—the 17-oxo metabolite is described as essentially inactive. In contrast, AT-RvD1 (7S,8R,17R) resists this enzymatic conversion; its transformation is sharply reduced under identical conditions. [1] This stereoselective resistance to metabolic inactivation is the mechanistic basis for AT-RvD1's prolonged functional half-life in biological systems, and it is the explicit reason this epimer is preferentially selected over RvD1 for in vivo studies requiring sustained pro-resolving signaling. [2]

Enzymatic stability Eicosanoid oxidoreductase Lipid mediator metabolism Aspirin-triggered epimer

TRP Ion Channel Selectivity: AT-RvD1 (17R) Is a TRPV3-Specific Inhibitor Whereas RvD1 (17S) Broadly Inhibits TRPA1, TRPV3, and TRPV4

In a comparative analysis across the same laboratory platform, RvD1 (17S) was shown to inhibit three sensory TRP channels—TRPA1, TRPV3, and TRPV4—at nanomolar to micromolar concentrations. [1] In contrast, AT-RvD1 (17R) demonstrated strict selectivity for TRPV3 among all six thermoTRPs tested (TRPV1–4, TRPA1, TRPM8), inhibiting TRPV3 with an IC₅₀ of 398 nM while showing no significant activity at TRPA1 or TRPV4. [2] The voltage-dependence of TRPV3 activation by camphor was shifted rightwards by AT-RvD1, indicating a gating-modifier mechanism. [2] This represents a gain in pharmacological selectivity: the 17R epimer narrows the TRP target spectrum from three channels to one.

TRPV3 Ion channel selectivity Pain pharmacology Sensory neuron

Human Neutrophil Transendothelial Migration: AT-RvD1 and RvD1 Demonstrate Equipotent Inhibition (EC₅₀ ~30 nM)

In a direct head-to-head comparison using synthetic compounds with confirmed stereochemistry, both AT-RvD1 (7S,8R,17R) and RvD1 (7S,8R,17S) inhibited human polymorphonuclear leukocyte (PMN) transendothelial migration—the earliest cellular event in acute inflammation—with equivalent potency, each displaying an EC₅₀ of approximately 30 nM. [1] In a murine peritonitis model, both epimers proved equipotent at nanogram dosages, limiting PMN infiltration in a dose-dependent fashion with maximal inhibition of approximately 35% at the 100 ng dose level. [1] This equipotency establishes that the 17R epimer is not a weaker partial agonist at this key anti-inflammatory endpoint, thereby eliminating potency loss as a risk when selecting AT-RvD1 for its metabolic stability advantages.

Neutrophil migration Acute inflammation Transendothelial migration Pro-resolving mediator

Resolution of Established Allergic Airway Inflammation: AT-RvD1 Demonstrates Superior Efficacy Over RvD1

In a mouse model of allergen-sensitized allergic airway inflammation, both RvD1 and AT-RvD1 were administered at doses of 1, 10, or 100 ng at select intervals relative to aerosol allergen challenge. [1] While RvD1 markedly decreased airway eosinophilia and mucus metaplasia, AT-RvD1 proved even more efficacious than RvD1 for the resolution of established allergic airway responses, producing a marked decrease in the resolution interval (Ri) for lung eosinophilia, greater decrements in select inflammatory peptide and lipid mediators, and more rapid resolution of airway hyperreactivity to methacholine. [1] Furthermore, AT-RvD1—but not RvD1—significantly resisted metabolic inactivation by macrophages and enhanced macrophage phagocytosis of IgG-OVA-coated beads both in vitro and in vivo, representing a distinct pro-resolving mechanism for allergen clearance. [1]

Allergic asthma Eosinophilia resolution Airway hyperreactivity Macrophage phagocytosis

ALX/FPR2 Receptor Activation Dynamics: AT-RvD1 Induces a Distinct Receptor Active-State Occupancy Profile Compared With RvD1

Molecular dynamics simulations totaling 44 μs were performed on two ligand-receptor complexes: FPR2@AT-RvD1 and FPR2@RvD1. [1] In the AT-RvD1-bound simulations, the ALX/FPR2 receptor remained in the active conformational state in 62% of trajectory frames, whereas in the RvD1-bound simulations, the receptor was active in 74% of frames. [1] Additionally, RvD1 formed hydrogen bonds with key receptor residues R201 and R205 at higher frequency than did AT-RvD1, and these two arginine residues were identified as receptor hotspots via binding free energy calculations. [1] These data reveal that despite equipotent functional activity at the cellular level, the two epimers stabilize distinct ALX/FPR2 conformational ensembles, suggesting potential for biased signaling or differential downstream pathway engagement.

ALX/FPR2 GPCR molecular dynamics Receptor activation Biased signaling

Optimal Research and Preclinical Application Scenarios for 7S,8R,17R-Trihydroxy-DHA (AT-RvD1) Based on Differential Evidence


In Vivo Inflammation Resolution Studies Requiring Metabolically Stable Pro-Resolving Mediators

When experimental protocols demand sustained pro-resolving signaling over extended time courses—such as in murine acute lung injury (ALI), peritonitis, or surgical trauma models—AT-RvD1 is the indicated epimer because its 17R configuration resists rapid inactivation by eicosanoid oxidoreductases that convert RvD1 to essentially inactive 17-oxo-RvD1. [1] The Eickmeier et al. (2012) study explicitly selected AT-RvD1 over RvD1 for its ALI model for this reason, demonstrating that AT-RvD1 at 0.5–5 μg/kg reduced BALF neutrophils by ~75% and improved epithelial/endothelial barrier integrity. [1] This metabolic stability advantage directly translates to lower and less frequent dosing requirements in longitudinal in vivo protocols. [2]

TRPV3-Specific Pain and Dermatological Pharmacology Without Off-Target TRPA1/TRPV4 Confounds

For researchers dissecting TRPV3-specific contributions to thermal nociception, keratinocyte function, or inflammatory pain, AT-RvD1 provides a selectivity advantage unavailable with RvD1. Whereas RvD1 inhibits TRPA1, TRPV3, and TRPV4 broadly, [3] AT-RvD1 selectively inhibits only TRPV3 (IC₅₀ 398 nM) with no activity at TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8. [4] This selectivity profile makes AT-RvD1 the appropriate choice for studies using TRPV3-knockdown validation, as Bang et al. (2012) demonstrated that epidermal TRPV3 knockdown blunted the antinociceptive effects of AT-RvD1. [4]

Allergic Asthma and Type 2 Airway Inflammation Resolution Models

In preclinical models of established allergic airway disease, AT-RvD1 outperformed RvD1 in accelerating the resolution of lung eosinophilia, reducing the resolution interval, and more rapidly normalizing airway hyperreactivity to methacholine. [5] Critically, AT-RvD1 uniquely resisted macrophage-mediated metabolic inactivation and enhanced macrophage phagocytosis of allergen, a clearance mechanism not shared by RvD1. [5] For asthma research programs evaluating pro-resolving therapeutic strategies, these data position AT-RvD1 as the epimer with superior disease-modifying potential in the resolution phase of allergic inflammation.

GPCR Pharmacology: ALX/FPR2 Biased Signaling and Conformational Probing

The molecular dynamics demonstration that AT-RvD1 and RvD1 stabilize distinct ALX/FPR2 receptor conformational ensembles—with active-state occupancies of 62% versus 74% of simulation frames and differential hydrogen bonding patterns at residues R201 and R205—establishes AT-RvD1 as a structurally characterized probe for biased signaling studies at this GPCR. [6] Researchers investigating ligand-specific ALX/FPR2 conformational selection, β-arrestin versus G-protein coupling bias, or structure-based design of resolvin mimetics should incorporate AT-RvD1 alongside RvD1 as complementary tools with distinct receptor interaction fingerprints. [6]

Quote Request

Request a Quote for 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.